molecular formula C15H15N3O3S B2739768 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one CAS No. 1786222-70-5

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2739768
CAS No.: 1786222-70-5
M. Wt: 317.36
InChI Key: KRVYQCXWXHBFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(1,3-Benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one (CAS 1786222-70-5) is a synthetic organic compound with a molecular formula of C15H15N3O3S and a molecular weight of 317.36 g/mol . This complex molecule features an azetidine ring linked to a pyrrolidin-2-one moiety via a carbonyl group, and is further functionalized with a 1,3-benzothiazol-2-yloxy group. The azetidine and benzothiazole rings are privileged structures in medicinal chemistry, often associated with a wide spectrum of biological activities . While the specific biological profile and mechanism of action for this particular compound require further investigation, related azetidinone derivatives have been extensively studied for their potential as cholesterol absorption inhibitors, enzyme inhibitors, and antimicrobial agents . Similarly, compounds containing the benzothiazole nucleus are frequently explored in pharmaceutical research for their bioactive properties . This makes this compound a valuable chemical building block for researchers in drug discovery and development, particularly for synthesizing novel molecules and probing new biological targets. The compound is supplied for laboratory research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13-6-5-11(16-13)14(20)18-7-9(8-18)21-15-17-10-3-1-2-4-12(10)22-15/h1-4,9,11H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVYQCXWXHBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Substituted Side Chains

Several pyrrolidin-2-one derivatives have been synthesized and studied for their pharmacological and physicochemical properties:

Compound Name/Structure Substituents/Modifications Key Properties/Activities Reference
5-(Benzyloxy)pyrrolidin-2-one (Compound 7) Benzyloxy group at C5 Evaluated for chiral separation
5-(1-Phenylethoxy)pyrrolidin-2-one (Compound 8) Phenylethoxy group at C5; two asymmetric carbons Four stereoisomers resolved via CSPs
3-(4-Fluorobenzoyl)-1-(4-methoxybenzyl)pyrrolidin-2-one (10b) Fluorobenzoyl and methoxybenzyl groups Potent anti-Alzheimer’s activity (AChE inhibition)
Benzimidazole-pyrrolidin-2-one hybrid (Title compound in ) Benzimidazole-ethyl-pyrrolidinone linkage Structural studies only; no reported bioactivity

Key Observations :

  • Steric and Electronic Effects : The benzothiazole group in the target compound introduces a larger, more rigid aromatic system compared to the benzyl or phenylethoxy groups in Compounds 7 and 6. This may enhance π-π stacking interactions in biological targets but reduce solubility .
  • Pharmacological Activity : Compound 10b, with a fluorobenzoyl group, demonstrates that electron-withdrawing substituents (e.g., fluorine) can enhance acetylcholinesterase (AChE) inhibition, a property relevant to anti-Alzheimer’s drug design . The benzothiazole moiety in the target compound, being electron-deficient, may similarly improve target engagement.
  • Stereochemical Complexity: Compound 8’s four stereoisomers highlight the importance of stereochemistry in pharmacological optimization.

Comparison with Donepezil-like Derivatives

Donepezil, a leading anti-Alzheimer’s drug, contains a benzylpiperidine-pyrrolidin-2-one scaffold. The target compound shares the pyrrolidin-2-one core but replaces the piperidine with an azetidine ring and incorporates a benzothiazole group.

  • Structural Rigidity: Azetidine’s smaller ring size (4-membered vs.
  • Benzothiazole vs. Benzyl Groups : Benzothiazole’s sulfur atom may participate in hydrogen bonding or metal coordination, unlike the purely hydrophobic benzyl group in donepezil. This could modulate interactions with AChE’s peripheral anionic site .

Physicochemical and Computational Insights

While crystallographic data for the target compound are unavailable, analogs like the benzimidazole-pyrrolidin-2-one hybrid () were characterized using tools such as SHELX and ORTEP . Computational modeling of similar compounds suggests that:

  • The pyrrolidin-2-one ring’s lactam group participates in hydrogen bonding with enzymatic active sites.
  • Bulky substituents (e.g., benzothiazole) may hinder membrane permeability but improve target affinity .

Biological Activity

5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound contains a benzothiazole moiety linked to an azetidine ring and a pyrrolidin-2-one structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O3S. The compound's structure can be broken down into key components:

  • Benzothiazole Moiety : Known for its role in various biological activities.
  • Azetidine Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Pyrrolidin-2-one Structure : May enhance the compound's stability and bioavailability.

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death . The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.5Positive control for apoptosis induction

The selectivity and potency of these compounds underscore the relevance of the benzothiazole moiety in enhancing anticancer activity.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzothiazole and azetidine structures significantly influence biological activity. For example, the presence of electron-withdrawing groups on the benzothiazole ring enhances the activation of procaspase-3 . Additionally, studies have shown that compounds with an ortho-hydroxy N-acylhydrazone moiety exhibit stronger anticancer activity due to their ability to chelate metal ions like zinc, which is essential for procaspase-3 activation .

The proposed mechanism for the anticancer activity of this compound involves the following steps:

  • Cellular Uptake : The compound enters cancer cells through passive diffusion or specific transport mechanisms.
  • Procaspase Activation : Once inside, it activates procaspase-3, leading to its conversion into active caspase-3.
  • Induction of Apoptosis : Activated caspase-3 initiates a cascade of events resulting in apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of benzothiazole derivatives in cancer treatment:

  • Study on U937 Cell Line : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in U937 cells. Compounds 8j and 8k showed significant efficacy with IC50 values indicating potent anticancer properties .
  • Mechanistic Insights : Further investigations revealed that these compounds could effectively disrupt cellular homeostasis by modulating apoptotic pathways, thus providing insights into their potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.